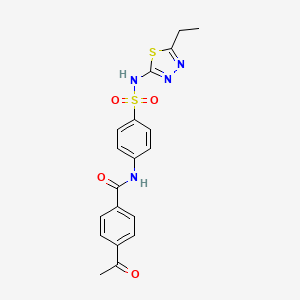

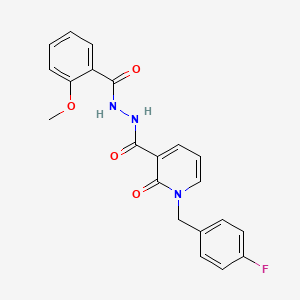

4-acetyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-acetyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been synthesized using various starting materials and have been found to exhibit potent antimicrobial properties . They have been tested against E. coli, B. mycoides, and C. albicans .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of these starting materials with methyl hydrazinecarbodithioate or hydrazinecarbothioamide yields 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives . The targeted 1,3,4-thiadiazolyl derivatives are then prepared by reacting these hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives, including “4-acetyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide”, has been characterized using 1H NMR, 13C NMR, IR, MS, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction affords the corresponding 1,3,4-thiadiazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives have been characterized using FT-IR, 1H NMR, 13C NMR, and elemental analyses .Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

Compounds structurally related to 4-acetyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide have been studied for their inhibition effects on human carbonic anhydrase isoforms. Microwave-assisted synthesis led to acridine-acetazolamide conjugates that inhibited various carbonic anhydrases, suggesting potential applications in medical research for treating conditions associated with these enzymes (Ulus et al., 2016).

Anticancer Activity

Research on derivatives of 1,3,4-thiadiazole, including compounds with structural similarities to 4-acetyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide, indicates potential anticancer applications. Studies have shown that certain derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).

Antimicrobial Agents

Synthesis of formazans from related compounds has shown moderate antimicrobial activity against pathogenic bacterial and fungal strains, suggesting the potential for developing new antimicrobial agents (Sah et al., 2014).

Binding to Human Serum Albumin

Studies on the binding of thiadiazole derivatives to human serum albumin (HSA) provide insights into their pharmacokinetic mechanisms, which is crucial for understanding the drug's behavior in the human body. This suggests applications in drug design and development to optimize therapeutic efficacy and safety (Karthikeyan et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds with a 1,3,4-thiadiazole scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial , antiviral , and anticancer effects. These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Compounds with a 1,3,4-thiadiazole scaffold are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of receptor signaling . The specific interactions and changes induced by this compound would depend on its specific targets.

Biochemical Pathways

These could include pathways involved in microbial growth and survival (for antimicrobial activity), viral replication (for antiviral activity), and cell proliferation and survival (for anticancer activity) .

Pharmacokinetics

Metabolism and excretion rates can determine the compound’s half-life and clearance .

Result of Action

Based on the reported biological activities of similar 1,3,4-thiadiazole derivatives, potential effects could include inhibition of microbial growth (for antimicrobial activity), inhibition of viral replication (for antiviral activity), and induction of cell death (for anticancer activity) .

Direcciones Futuras

Thiadiazole derivatives, including “4-acetyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide”, have shown promising results in terms of their antimicrobial activity . This suggests that they could be further explored for their potential in preventing microbial transmission . Additionally, given their reported antitumor activity , these compounds could also be investigated for their potential in cancer treatment.

Propiedades

IUPAC Name |

4-acetyl-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S2/c1-3-17-21-22-19(28-17)23-29(26,27)16-10-8-15(9-11-16)20-18(25)14-6-4-13(5-7-14)12(2)24/h4-11H,3H2,1-2H3,(H,20,25)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTBKLIBHCFGAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-phenylmethanone](/img/structure/B2925597.png)

![N-[(3-chlorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine](/img/structure/B2925601.png)

![N-(furan-2-ylmethyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2925606.png)

![N-(4-ethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2925608.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2925611.png)

![6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate](/img/structure/B2925613.png)

![3-(4-Methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2925618.png)